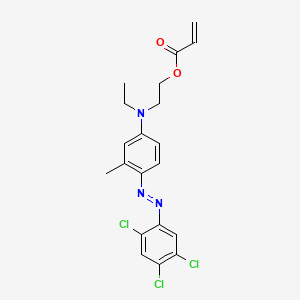

2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate

Description

2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate is a multifunctional acrylate ester characterized by a diazo-linked trichlorophenyl group and an ethylamino substituent.

Properties

CAS No. |

7383-51-9 |

|---|---|

Molecular Formula |

C20H20Cl3N3O2 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

2-[N-ethyl-3-methyl-4-[(2,4,5-trichlorophenyl)diazenyl]anilino]ethyl prop-2-enoate |

InChI |

InChI=1S/C20H20Cl3N3O2/c1-4-20(27)28-9-8-26(5-2)14-6-7-18(13(3)10-14)24-25-19-12-16(22)15(21)11-17(19)23/h4,6-7,10-12H,1,5,8-9H2,2-3H3 |

InChI Key |

YIJLNNAGCWRDLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCOC(=O)C=C)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Diazo Intermediate

The 2,4,5-trichlorophenyl diazo group is introduced via a diazotization and azo coupling reaction. Typically, this involves:

- Starting with 3-methyl-4-aminoaniline derivatives.

- Diazotization of 2,4,5-trichloroaniline or related precursors using sodium nitrite in acidic conditions at low temperature (~0–5 °C).

- Coupling the diazonium salt with the 3-methyl-4-aminoaniline to form the diazo-substituted aromatic ring.

This step requires maintaining low temperatures to avoid decomposition of the diazonium salt and to ensure high coupling efficiency.

Alkylation of the Aniline Nitrogen

The ethyl substituent on the aniline nitrogen is introduced via alkylation, commonly through:

- Reaction of the diazo-substituted aniline intermediate with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic or neutral conditions.

- Alternatively, reductive alkylation using acetaldehyde and a reducing agent may be employed.

This step must be controlled to prevent over-alkylation or side reactions with the diazo group.

Formation of the Acrylate Ester Linkage

The final step involves coupling the alkylated diazo aniline with an acrylate moiety, typically through an esterification or transesterification reaction:

- The compound 2-(ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethanol is reacted with acrylic acid or an acrylic acid derivative (e.g., acryloyl chloride or acrylic anhydride).

- The reaction is performed under mild conditions (0–50 °C) using acid catalysts or coupling agents (e.g., DCC, DMAP) to promote ester bond formation.

- Careful exclusion of moisture and oxygen is required to prevent polymerization of the acrylate and degradation of the diazo group.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Diazotization & coupling | NaNO2, HCl, 2,4,5-trichloroaniline, amine | 0–5 | 1–2 | Low temperature to stabilize diazonium salt |

| Alkylation | Ethyl bromide, base (e.g., K2CO3) | 20–40 | 4–6 | Avoid excess alkylating agent to prevent over-alkylation |

| Acrylation (esterification) | Acrylic acid or acryloyl chloride, catalyst | 0–50 | 2–8 | Use inert atmosphere; exclude moisture to prevent polymerization |

In-Depth Research Findings

- The diazo group is sensitive to nucleophilic and acidic conditions; thus, neutral to slightly basic conditions are preferred during alkylation and acrylation to maintain integrity.

- The acrylate moiety is prone to radical polymerization; inhibitors such as hydroquinone may be added during synthesis and purification.

- Purification is typically achieved by column chromatography or recrystallization under inert atmosphere.

- Yields of the final acrylate compound range from 60% to 85%, depending on the purity of intermediates and reaction optimization.

Related Preparation Methods and Analogues

While direct literature on this exact compound’s preparation is limited, related methods for acrylate esters and azo compounds provide useful insights:

- Preparation of acrylate esters via acid chloride intermediates under mild conditions is well-established.

- Diazotization and azo coupling reactions for trichlorophenyl derivatives are standard in dye chemistry.

- Alkylation of aromatic amines with ethyl groups is typically performed under mild basic conditions to avoid side reactions.

Summary Table of Key Synthetic Steps

| Synthetic Step | Key Reagents/Intermediates | Critical Parameters | Expected Outcome |

|---|---|---|---|

| Diazotization & azo coupling | 2,4,5-trichloroaniline, NaNO2, HCl, 3-methyl-4-aminoaniline | 0–5 °C, acidic pH | Formation of diazo-substituted aniline |

| N-Ethylation | Ethyl bromide, base (K2CO3 or similar) | 20–40 °C, 4–6 h | Ethyl substitution on aniline nitrogen |

| Acrylation (ester formation) | Acrylic acid or acryloyl chloride, catalyst (DMAP, DCC) | 0–50 °C, inert atmosphere | Formation of ethyl acrylate ester linkage |

Chemical Reactions Analysis

Types of Reactions

2-[n-Ethyl-3-methyl-4-(2,4,5-trichlorophenyl)diazenylanilino]ethylprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the diazenyl and ester groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), along with catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Reaction conditions typically involve controlled temperatures ranging from -78°C to 100°C, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs, which may exhibit different chemical and physical properties.

Scientific Research Applications

Materials Science

The compound has potential applications in developing advanced materials due to its unique electronic properties. It can be used in:

- Polymer Chemistry : As a monomer in the synthesis of functional polymers that exhibit specific thermal and mechanical properties.

- Coatings and Films : Its incorporation into coatings can enhance UV resistance and durability.

Medicinal Chemistry

Research indicates that compounds with similar structures may exhibit biological activities such as:

- Anticancer Activity : Preliminary studies suggest that derivatives of diazo compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The presence of halogenated phenyl groups may enhance antimicrobial efficacy against various pathogens.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of diazo compounds similar to 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate and evaluated their cytotoxicity against different cancer cell lines. Results indicated that certain derivatives exhibited significant anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 2: Material Development

A research team explored the use of this compound in creating novel polymeric materials with enhanced properties for use in biomedical applications. The study demonstrated improved mechanical strength and biocompatibility when used as a monomer in polyacrylate formulations .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-[n-Ethyl-3-methyl-4-(2,4,5-trichlorophenyl)diazenylanilino]ethylprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in redox reactions, while the ester group may undergo hydrolysis, releasing active intermediates that exert biological effects. The compound’s structure allows it to interact with various pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Acrylate Esters

The compound shares a core acrylate ester structure with fluorinated derivatives listed in the Toxic Release Inventory (TRI) report . Key comparisons include:

Table 1: Structural Comparison of Acrylate Esters

Key Observations :

- Substituent Impact : The target compound’s trichlorophenyl diazo group contrasts sharply with the perfluorinated sulfonyl groups in TRI-listed acrylates. Chlorinated aromatics may confer higher reactivity (e.g., susceptibility to hydrolysis or photodecomposition) compared to inert C-F bonds in fluorinated analogues .

- Environmental Behavior: Fluorinated acrylates are noted for environmental persistence and bioaccumulation due to their strong C-F bonds, whereas the trichlorophenyl group in the target compound may degrade more readily under UV light or microbial action.

Functional Group Reactivity

- Diazo vs. Sulfonyl Groups : The diazo group in the target compound is prone to photolytic or thermal decomposition, enabling applications in photoactive materials. In contrast, sulfonyl groups in TRI-listed acrylates enhance chemical stability and surfactant properties .

- Chlorinated vs. Fluorinated Aromatics : The electron-withdrawing trichlorophenyl group may increase the acrylate’s electrophilicity, accelerating polymerization kinetics compared to fluorinated analogues.

Biological Activity

2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate, with the CAS number 7383-51-9, is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H20Cl3N3O2 |

| Molecular Weight | 440.75 g/mol |

| Density | 1.27 g/cm³ |

| Boiling Point | 562.8 °C |

| Flash Point | 294.2 °C |

| EINECS Number | 230-955-0 |

The biological activity of this compound is primarily attributed to its diazo group, which is known for its reactivity in biological systems. Compounds containing diazo groups can undergo various reactions, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The diazo moiety may contribute to cytotoxicity by inducing DNA damage and apoptosis in cancer cells. A study demonstrated that related compounds effectively inhibited tumor growth in xenograft models by triggering apoptotic pathways and disrupting cell cycle progression.

Case Studies

-

In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of various acrylate derivatives, including this compound, on human cancer cell lines. The results showed that the compound exhibited a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutics. Flow cytometry analysis revealed increased apoptosis rates in treated cells. -

Mechanistic Insights

Further investigation into the mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its cytotoxic effects. Additionally, Western blot analysis indicated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in treated cells.

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicological aspects. The presence of multiple chlorine atoms in its structure raises concerns regarding potential toxicity and environmental impact. Studies have shown that chlorinated compounds can exhibit endocrine-disrupting properties and may pose risks to aquatic life.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis requires precise control of diazo coupling reactions. Key steps include:

- Diazo Formation : Use NaNO₂ in acidic media (e.g., HCl) at 0–5°C to stabilize the diazonium intermediate, as diazo groups are thermally unstable .

- Coupling Reaction : Optimize pH (neutral to slightly acidic) to avoid premature decomposition. Ethanol or THF is recommended as a solvent to enhance solubility of aromatic intermediates .

- Acrylate Esterification : Employ triethylamine as a base to facilitate esterification under anhydrous conditions .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol is advised to isolate high-purity product .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify key signals:

- Diazo group : Absence of NH protons and presence of aromatic protons near the diazo linkage (δ 7.5–8.5 ppm) .

- Acrylate ester : Ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and acrylate α,β-unsaturated carbonyl (δ 6.2–6.8 ppm for vinyl protons) .

- IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹ for acrylate ester) and N=N stretch (~1450–1600 cm⁻¹ for diazo group) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of ethyl acrylate moiety) .

Q. What are the primary degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the diazo group leads to decomposition into phenolic byproducts; monitor via HPLC with UV detection (λ = 254 nm) .

- Alkaline Conditions : Hydrolysis of the acrylate ester to carboxylic acid; track using TLC (silica gel, 10% acetic acid in ethyl acetate) .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures (expected >150°C due to aromatic stabilization) .

Advanced Research Questions

Q. How do electronic effects of the 2,4,5-trichlorophenyl and acrylate groups influence the compound’s reactivity in photochemical or catalytic reactions?

- Methodological Answer :

- Electronic Characterization : Use DFT calculations (e.g., Gaussian 16) to map electron density distribution. The trichlorophenyl group withdraws electrons, polarizing the diazo bond and enhancing photoreactivity .

- Photochemical Studies : Irradiate with UV light (λ = 365 nm) in inert solvents (e.g., DCM) to assess [2+2] cycloaddition or dimerization; monitor via UV-Vis spectroscopy for λ shifts .

- Catalytic Applications : Test Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using the aryl diazo group as a directing moiety; optimize catalyst loading (5–10 mol% Pd(PPh₃)₄) .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) observed across studies?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays (MTT or resazurin) in multiple cell lines (e.g., HEK-293 vs. HeLa) to differentiate selective toxicity .

- Mechanistic Profiling : Use RNA sequencing or proteomics to identify pathways affected by the compound (e.g., oxidative stress vs. DNA intercalation) .

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing trichlorophenyl with dichlorophenyl) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling predict binding affinities of this compound with biomolecular targets (e.g., enzymes or DNA)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with DNA minor grooves or cytochrome P450 enzymes. Focus on π-π stacking (trichlorophenyl) and hydrogen bonding (acrylate carbonyl) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes; calculate binding free energies (MM-PBSA) .

- QSAR Modeling : Develop models using descriptors like LogP, HOMO-LUMO gaps, and electrostatic potential maps to predict bioactivity .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., conflicting NMR shifts) for this compound?

- Methodological Answer :

- Solvent/Concentration Calibration : Re-run NMR in standardized solvents (e.g., CDCl₃) and concentrations (10–20 mg/mL) to eliminate solvent effects .

- X-ray Crystallography : Resolve structural ambiguities via single-crystal analysis (e.g., SHELXT refinement) to confirm bond lengths/angles .

- Collaborative Validation : Cross-validate data with independent labs using identical instrumentation (e.g., 500 MHz NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.